
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, also known as Rivastigmine Related Compound B, is an organic compound with the CAS Number: 105601-13-6 . It has a molecular weight of 272.77 and its molecular formula is C13H21ClN2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H . This indicates that the compound has a phenyl ring attached to a dimethylaminoethyl group and a dimethylcarbamate group.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the search results.科学的研究の応用
Neurodegenerative Disease Research
This compound is structurally related to rivastigmine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease . It serves as a valuable reference material for the development of new therapeutic agents aimed at enhancing cholinergic neurotransmission in the brain, which is crucial for memory and learning processes.
Analytical Chemistry
As a reference standard, this compound is utilized in analytical methods to ensure the accuracy and precision of chromatographic and spectroscopic assays . This is particularly important in the quality control of pharmaceuticals, where impurities must be accurately quantified.
Pharmacology
In pharmacological research, this compound can be used to study the kinetics and dynamics of enzyme inhibition . It helps in understanding the interaction between inhibitors and enzymes like acetylcholinesterase, which is pivotal for developing drugs with fewer side effects and improved efficacy.
Toxicology
This compound is used as a reference material in toxicological studies to identify potential adverse effects of new drugs . It aids in the assessment of safety profiles and the determination of therapeutic indices for new pharmacological compounds.
Drug Design and Development
In the field of drug design, this compound provides a structural framework for the synthesis of novel compounds with potential therapeutic benefits . Researchers can modify its structure to enhance its pharmacological properties or reduce toxicity.
Molecular Biology
In molecular biology, this compound can be used in the study of gene expression related to cholinergic neurotransmission . It may help in understanding the molecular basis of diseases and the development of gene therapies.
Neuroscience
This compound is relevant in neuroscience research, where it can be used to investigate the mechanisms of synaptic transmission and plasticity . It can provide insights into how neural circuits are modulated and how memory formation occurs at the molecular level.
Biochemistry
In biochemistry, this compound is used to study enzyme-substrate interactions and the role of cholinergic enzymes in various biological processes . It can help in elucidating the biochemical pathways involved in neurotransmission and their regulation.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHWAUYZFYZSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2966551.png)
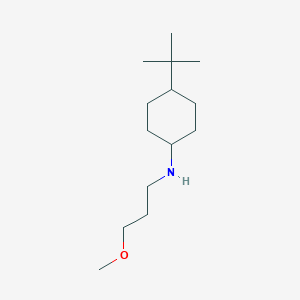
![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)
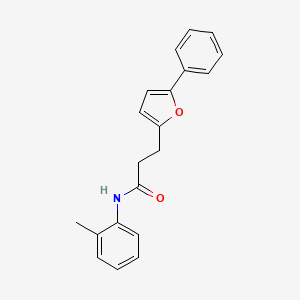
![1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2966558.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966560.png)


![Ethyl 2-[(2-{[(4-methylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2966567.png)
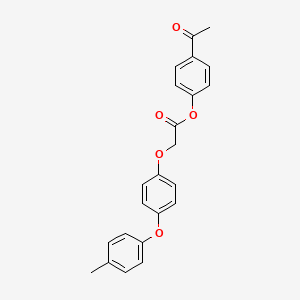
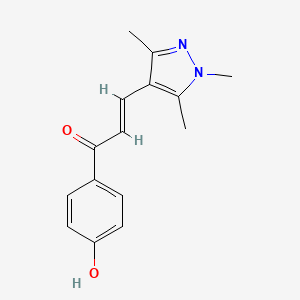

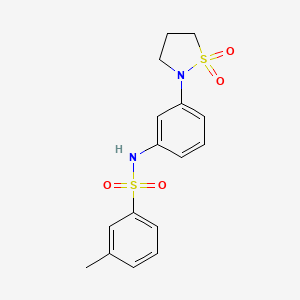
![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)